molecular formula C13H12N2O3S B1451161 [2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid CAS No. 1105191-32-9

[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid

Cat. No.: B1451161
CAS No.: 1105191-32-9
M. Wt: 276.31 g/mol
InChI Key: MUIDPDXHUYAWFA-UHFFFAOYSA-N
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Description

[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid (CAS 1105191-32-9) is a high-purity chemical intermediate supplied for pharmaceutical and neuroscience research. This compound features a benzimidazole core structure and has a molecular formula of C₁₃H₁₂N₂O₃S and a molecular weight of 276.31 g/mol . The 2-thioxo-dihydropyrimidin-4(1H)-one scaffold is of significant interest in medicinal chemistry, particularly in the development of multifunctional ligands for complex neurodegenerative diseases . Recent scientific studies highlight that analogous pyrimidine derivatives are being investigated as potent inhibitors of targets like neutral sphingomyelinase 2 (nSMase2) and butyrylcholinesterase (BuChE), which are key players in the pathology of Alzheimer's disease . These compounds may also exhibit metal-chelating properties, offering a multi-target approach to slow disease progression and reduce associated cognitive impairment . Researchers can utilize this compound as a key building block for synthesizing novel derivatives or as a reference standard in bioactivity screening and enzyme inhibition assays. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-11-6-10(7-12(17)18)14-13(15-11)19-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIDPDXHUYAWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Thiopyrimidine Intermediate

A common approach to the pyrimidine core involves a condensation reaction between thiourea, benzaldehyde, and ethyl acetoacetate under acidic reflux conditions.

  • Procedure Example:
    • Mix 12.5 mmol thiourea, 13 mmol benzaldehyde, and 19 mmol ethyl acetoacetate in 10 mL anhydrous ethanol.
    • Add 10 drops of concentrated hydrochloric acid (37%).
    • Reflux the mixture for 2 hours.
    • Quench the reaction with ice water to precipitate the product.
    • Filter and wash the precipitate with cold ethanol.
    • Purify by recrystallization in ethanol.

This yields the 2-thiopyrimidine derivative, which serves as a key intermediate for further substitution reactions.

Introduction of the Benzylthio Group

The benzylthio substituent is introduced by nucleophilic substitution of the 2-thiopyrimidine intermediate with benzyl halides (chlorides or bromides) in the presence of a base.

  • Typical Conditions:
    • Dissolve 1 mmol of 2-thiopyrimidine in 10 mL dimethylformamide (DMF).
    • Add 1.5 mmol potassium carbonate (K2CO3) as a base.
    • Stir at room temperature.
    • Add 1.3 mmol substituted benzyl chloride or bromide dropwise.
    • Stir from 2 hours to overnight.
    • Neutralize with dilute hydrochloric acid (2 M).
    • Filter the precipitate.
    • Purify by silica gel chromatography using ethyl acetate/hexane mixtures.

Yields for this step range from 50% to 94%, depending on the benzyl substituent and reaction conditions.

Installation of the Acetic Acid Moiety

The acetic acid side chain at the 4-position can be introduced by using appropriate acylation or alkylation reactions, often involving carboxylation or substitution with a suitable acetic acid derivative.

While explicit detailed procedures for this exact step on this compound are limited in the literature, analogous pyrimidine carboxylic acids are commonly prepared by:

  • Hydrolysis of ester precursors under basic or acidic conditions.
  • Direct alkylation with haloacetic acid derivatives.
  • Use of palladium-catalyzed hydrogenation or other catalytic methods to modify side chains.

One reported method involves hydrogenation in methanol with 5% Pd/C catalyst under hydrogen pressure to obtain amine derivatives, followed by neutralization and crystallization steps.

Representative Experimental Data and Conditions

Step Reagents & Conditions Yield Notes
Pyrimidine ring formation Thiourea, benzaldehyde, ethyl acetoacetate, HCl, reflux in ethanol (2 h) N/A (intermediate) Precipitates upon quenching with ice water
Benzylthio substitution 2-thiopyrimidine, benzyl chloride/bromide, K2CO3, DMF, RT, 2 h–overnight 50%–94% Purified by silica gel chromatography
Acetic acid installation Hydrolysis or acylation (conditions vary) Variable May involve Pd/C hydrogenation and neutralization

Purification Techniques

  • Recrystallization from ethanol or ethanol/water mixtures is commonly used for initial purification.
  • Silica gel chromatography with ethyl acetate/hexane mixtures is applied for purification of benzylthio-substituted intermediates.
  • Filtration and washing with methanol or water are standard for isolating crystalline products.
  • Vacuum drying under nitrogen or reduced pressure ensures removal of solvents and drying of solids.

Summary of Key Research Findings

  • The synthesis of the 2-thiopyrimidine core is robust and reproducible with high purity intermediates.
  • Nucleophilic substitution with benzyl halides in DMF and potassium carbonate base efficiently introduces the benzylthio group with good to excellent yields.
  • The presence of substituents on the benzyl ring can influence yield and reaction time.
  • Purification by chromatography and recrystallization yields analytically pure compounds suitable for biological testing.
  • The final carboxylic acid functionality can be introduced via hydrolysis or acylation, often requiring careful pH control and crystallization steps to isolate the target compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the dihydropyrimidinone ring, potentially converting them to alcohols.

    Substitution: The benzylthio group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the dihydropyrimidinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to [2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid exhibit anticancer properties. Studies have shown that heterocyclic compounds can interact with various molecular targets involved in cancer progression. For instance, the compound may inhibit certain enzymes or receptors that are overactive in cancer cells, leading to reduced cell proliferation and increased apoptosis.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. The benzylthio group may facilitate interactions with bacterial membranes or proteins, enhancing its efficacy against various pathogens. Preliminary studies indicate that derivatives of this compound can inhibit the growth of specific bacteria and fungi.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could inhibit enzymes linked to carcinogenic processes or those involved in drug metabolism, potentially leading to enhanced therapeutic outcomes when used in combination with other drugs.

Pesticide Development

Due to its biological activity, this compound could be explored as a lead compound for developing new pesticides. Its ability to disrupt biological processes in pests may provide an effective means of controlling agricultural pests while minimizing environmental impact.

Plant Growth Regulation

Research into similar compounds suggests that they may influence plant growth and development. The potential use of this compound as a plant growth regulator could enhance crop yields and resilience against environmental stresses.

Molecular Probes

The unique properties of this compound make it suitable for use as a molecular probe in biochemical research. Its ability to selectively bind to specific proteins or enzymes can aid in understanding biochemical pathways and disease mechanisms.

Drug Discovery

As a scaffold for drug design, this compound can be modified to enhance its pharmacological properties. Researchers can explore various substitutions on the benzylthio group or the pyrimidine ring to optimize binding affinity and selectivity for target proteins.

Mechanism of Action

The mechanism of action of [2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The benzylthio group may facilitate binding to hydrophobic pockets, while the dihydropyrimidinone ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The target compound differs from related pyrimidine derivatives primarily in substituent groups (Table 1). Key analogues include:

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Position 2 Position 4 Position 5 Key Features Reference
[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid Benzylthio Acetic acid H Enhanced solubility due to carboxylic acid Target
2-(Benzylthio)-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4a) Benzylthio 4-Fluorophenyl Cyano High lipophilicity; electron-withdrawing groups enhance stability
2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid Methylthio Acetic acid H Lower molecular weight (200.22 g/mol) vs. benzylthio analogues
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid Pyridin-3-yl Methyl Acetic acid Heteroaromatic substituent at position 2; potential for hydrogen bonding
2-(Benzylthio)-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4f) Benzylthio Phenyl Cyano Higher melting point (191–193°C) due to planar aromatic systems

Physicochemical Properties

Melting Points
  • However, analogues with benzylthio and aryl/heteroaryl groups exhibit melting points between 186°C and 280°C (e.g., 4a: 243–245°C; 4m: 237–238°C) .
  • The acetic acid group likely increases solubility in polar solvents compared to cyano or aryl-substituted derivatives, which are more lipophilic .
Spectral Data
  • IR Spectroscopy: All analogues show characteristic peaks for C=O (1650–1750 cm⁻¹), C≡N (~2200 cm⁻¹ for cyano derivatives), and S–C (~600–700 cm⁻¹) .
  • ¹H NMR : Benzylthio protons resonate at δ 4.53 ppm (e.g., 4d), while acetic acid protons (if present) are expected near δ 3.5–4.0 ppm .

Biological Activity

Overview

[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid (CAS Number: 1105191-32-9) is an organic compound characterized by its unique structural features, including a benzylthio group and a dihydropyrimidinone ring. This compound has garnered attention in both chemical and biological research due to its potential bioactivity and applications in drug development.

  • Molecular Formula : C13H12N2O3S
  • Molecular Weight : 268.31 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Soluble in organic solvents; limited solubility in water

The primary biological activity of this compound is linked to its interaction with the TIR1 (Transport Inhibitor Response 1) auxin receptor. This interaction enhances root-related signaling responses, leading to a significant promotion of root growth in plants. The biochemical pathways activated by this compound mirror those triggered by auxins, indicating its potential role as a plant growth regulator .

1. Plant Growth Promotion

Research indicates that this compound significantly promotes root growth. This activity suggests its potential use in agriculture as a growth enhancer for crops, particularly in enhancing root development which is crucial for nutrient uptake.

2. Enzyme Inhibition

The compound may exhibit enzyme inhibition properties, making it a candidate for further studies in drug development. Its structural similarity to other known inhibitors suggests it could interact with various biological targets, including enzymes involved in metabolic pathways .

3. Therapeutic Potential

Preliminary studies have explored derivatives of this compound for their therapeutic potential, including:

  • Anti-inflammatory agents : Potential to reduce inflammation through modulation of specific pathways.
  • Antimicrobial properties : Investigated for efficacy against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Plant Growth PromotionEnhances root growth via TIR1 receptor
Enzyme InhibitionPotential inhibitor of metabolic enzymes
AntimicrobialEfficacy against specific bacterial strains
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Plant Growth Enhancement

A study demonstrated that treatment with this compound resulted in a 30% increase in root biomass compared to untreated controls. The mechanism was linked to enhanced auxin signaling pathways, suggesting its utility as a biostimulant in agricultural practices.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dihydropyrimidinone Ring : Achieved through the Biginelli reaction involving an aldehyde, β-keto ester, and urea under acidic conditions.
  • Introduction of the Benzylthio Group : Conducted via nucleophilic substitution using benzylthiol.
  • Acetic Acid Moiety Addition : Final modification to incorporate the acetic acid group.

Q & A

Q. What are the standard synthetic protocols for preparing [2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid?

The synthesis typically involves refluxing 2-methylthiopyrimidine derivatives with amines or thiol-containing reagents under controlled conditions. For example, in analogous pyrimidine systems, refluxing with benzylthiol in polar solvents (e.g., ethanol or DMF) for 12–24 hours facilitates thioether bond formation. Acidic workup (e.g., dilute HCl) is used to precipitate the product, followed by recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., benzylthio group at C2, acetic acid moiety at C4).
  • FT-IR : Identification of carbonyl (C=O) and thioether (C-S) functional groups. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral alignment .

Q. What are the critical solubility and stability considerations for handling this compound?

The compound is likely polar due to the acetic acid and pyrimidinone moieties, suggesting solubility in DMSO or aqueous buffers at neutral pH. Stability tests under varying temperatures (4°C, 25°C) and light exposure are recommended. Degradation products can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking studies assess binding affinity in biological targets. ICReDD’s integrated approach combines computational reaction path searches with experimental validation to reduce trial-and-error cycles .

Q. What experimental design strategies resolve contradictions in biological activity data?

Use factorial design (e.g., 2k^k designs) to isolate variables like pH, temperature, or reagent ratios. For instance, if bioactivity varies between batches, analyze synthetic intermediates via LC-MS to identify impurities. Statistical tools (ANOVA) quantify parameter significance .

Q. How can the pyrimidine core be modified to enhance target selectivity?

Advanced strategies include:

  • Heterocyclic fusion : Introducing benzo- or thieno-fused rings to modulate electronic properties (see fused pyrimidine derivatives in ).
  • Isosteric replacement : Substituting the benzylthio group with selenomethyl or alkoxy analogs to probe steric/electronic effects. Biological assays (e.g., enzyme inhibition) paired with SAR analysis guide prioritization .

Q. What reactor design principles improve scalability for derivatives of this compound?

Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., thiol coupling). Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently, as outlined in CRDC subclass RDF2050104 .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in spectroscopic vs. crystallographic data?

  • Validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals.
  • Single-crystal X-ray diffraction provides definitive structural confirmation.
  • Replicate synthesis under inert conditions to rule out oxidation artifacts .

Q. What steps mitigate batch-to-batch variability in biological assays?

  • Standardize synthetic protocols using DOE (e.g., Taguchi methods) to control critical parameters.
  • Implement orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional activity) to cross-validate results .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 2
[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid

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